1-Tosyl-1,4-diazepane hydrochloride

Description

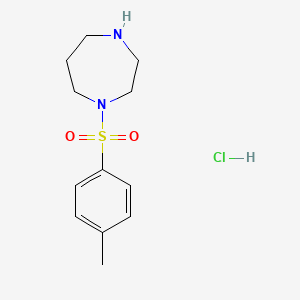

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-1,4-diazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S.ClH/c1-11-3-5-12(6-4-11)17(15,16)14-9-2-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJCWPNWISIMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Tosyl 1,4 Diazepane Hydrochloride and Its Precursors

Strategic Approaches to 1,4-Diazepane Ring System Formation

The formation of the seven-membered diazepine (B8756704) ring is a synthetically challenging task due to unfavorable enthalpic and entropic factors associated with medium-sized rings. researchgate.netacs.org Chemists have developed several elegant strategies to overcome these hurdles, which can be broadly categorized into cyclization reactions, ring expansion strategies, and transition-metal catalyzed routes. researchgate.netresearchgate.net

Direct cyclization remains a fundamental approach for constructing the 1,4-diazepane skeleton. These methods typically involve the formation of two new C-N bonds or one C-N and one C-C bond in an intramolecular fashion from an acyclic precursor.

One common strategy is the intramolecular nucleophilic substitution, where a diamine precursor reacts to form the seven-membered ring. For instance, a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides has been developed to prepare monocyclic 1,4-diazepinones in a single step under transition metal-free conditions. nih.gov Another approach involves the condensation reaction between a diamine, such as o-phenylenediamine, and a 1,3-dicarbonyl compound, often catalyzed by acids. nih.gov Heteropolyacids like H₅PMo₁₀V₂O₄₀ have been shown to be effective catalysts for the cyclization of ketimine intermediates to form 1,4-diazepine derivatives in high yields. nih.gov

More complex cascade reactions have also been employed. For example, a one-pot synthesis of indeno-benzo mdpi.comnih.govdiazepines involves the reaction of ninhydrin (B49086) and a cyclo-1,3-diketone, followed by the addition of 1,2-phenylenediamine, proceeding through readily available chemicals at mild temperatures. bg.ac.rs These methods highlight the diversity of cyclization tactics used to build the challenging seven-membered ring.

Ring expansion strategies provide an alternative and powerful route to seven-membered heterocycles by leveraging the stability of smaller, more readily formed rings. researchgate.net These methods circumvent the challenges of direct end-to-end cyclization of long-chain precursors.

A notable example is the palladium-catalyzed ring-expansion reaction of 2-vinylpyrrolidines with aryl isocyanates. nih.govacs.org This method regioselectively forms 1,3-diazepin-2-ones. The choice of palladium catalyst and ligands is crucial; for instance, using Pd₂(dba)₃·CHCl₃ and dppp (B1165662) (1,3-bis(diphenylphosphino)propane) provides the desired seven-membered ring, whereas a Pd(OAc)₂/PPh₃ system can lead to an alternative product via intramolecular hydrogen migration. nih.govacs.org

Another strategy involves the intramolecular C–N bond coupling and subsequent ring opening of azetidines. nih.gov In this approach, 1-(2-bromobenzyl)azetidine-2-carboxamides undergo a copper-catalyzed intramolecular cross-coupling to form a fused azetidine-diazepine system. This intermediate can then be treated with various reagents, such as methyl chloroformate, to open the strained four-membered azetidine (B1206935) ring, yielding a functionalized 1,4-benzodiazepine (B1214927) derivative. nih.govmdpi.com

Transition-metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and the 1,4-diazepane core is no exception. unimi.it Catalysts based on rhodium and palladium are particularly prominent, enabling efficient and selective C-N and C-C bond formations. mdpi.comresearchgate.net

Rhodium catalysts are effective in a variety of transformations, including C-H activation and annulation reactions, to construct heterocyclic frameworks. researchgate.netrsc.org A novel Rh(III)-catalyzed C–H activation/[5+2] cyclization strategy has been developed for the synthesis of complex benzo-fused diazepine systems. acs.org This reaction employs 5-amino-1-aryl-pyrazoles and iodonium (B1229267) ylides as coupling partners. The use of a [Cp*RhCl₂]₂/AgTFA catalytic system facilitates the one-step construction of the polycyclic diazepine structure under relatively mild conditions. acs.org This method is significant as it represents a rare application of [5+2] cyclization for forming larger, nitrogen-containing rings. acs.org

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 5-Amino-1-aryl-pyrazole | Iodonium ylide | [Cp*RhCl₂]₂ / AgTFA / HOAc | DCE | 90 °C | Up to 93% |

Palladium catalysis is arguably the most versatile and widely used method for constructing diazepine rings. mdpi.com Numerous palladium-catalyzed reactions, such as Buchwald-Hartwig amination, carboamination, and various domino reactions, have been successfully applied. mdpi.comunimi.itacs.org

A general and highly efficient protocol for synthesizing dibenzodiazepines involves a palladium-catalyzed cross-coupling of readily accessible precursors with ammonia (B1221849), followed by a spontaneous intramolecular condensation. acs.orgnih.gov The Buchwald-Hartwig amination is a key C-N bond-forming reaction in this context. For example, a Pd₂(dba)₃ catalyst with a suitable ligand can couple an aryl halide and an amine intramolecularly to form the diazepine ring. mdpi.com

Another powerful strategy is the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. researchgate.net This reaction proceeds through the formation of a π-allylpalladium intermediate, which is then attacked by the amide nitrogen to forge the seven-membered ring. The regioselectivity of this reaction can be controlled by the electronic properties of the substituents on the propargylic carbonate. researchgate.net

| Reaction Type | Substrates | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aza-Michael Addition | o-aminostyrene derivative | Pd(PPh₃)₄ / K₂CO₃ | Toluene, 110 °C | Good | mdpi.com |

| Carbonylation | o-bromoaniline derivative | Pd(OAc)₂ / PPh₃ | HMPA, 100 °C, 4-5 atm CO | Good | mdpi.comunimi.it |

| Cyclization with Propargylic Carbonates | N-tosyl-2-aminobenzylamine + Propargylic carbonate | Pd₂(dba)₃ / dppe | THF, 60 °C | Up to 95% | researchgate.net |

| Buchwald-Hartwig Amination | (2-aminophenyl)(2-bromophenyl)methanone | Pd₂(dba)₃ / L1 ligand / Cs₂CO₃ | Dioxane | Good to Excellent | mdpi.com |

Transition-Metal Catalyzed Routes to Diazepane Systems

Introduction and Removal of the Tosyl Group in Synthesis

The tosyl (Ts) group, derived from p-toluenesulfonyl chloride (TsCl), is a widely used protecting group for amines in organic synthesis. wikipedia.org In the context of 1,4-diazepane synthesis, it serves several crucial functions. By protecting one of the two nitrogen atoms, it prevents over-alkylation and allows for selective functionalization of the unprotected nitrogen. The electron-withdrawing nature of the tosyl group also acidifies the N-H proton of the resulting sulfonamide, which can facilitate certain cyclization reactions. researchgate.netsciencemadness.org

Introduction of the Tosyl Group: The tosyl group is typically introduced by reacting the amine with tosyl chloride in the presence of a base. wikipedia.org For a diamine like 1,4-diazepane, careful control of stoichiometry (using approximately one equivalent of TsCl) is required to favor mono-tosylation. Common bases include pyridine (B92270) or triethylamine, which neutralize the HCl byproduct. masterorganicchemistry.com Alternatively, stronger bases like sodium hydride can be used to first deprotonate the amine, followed by the addition of tosyl chloride. sciencemadness.org

Removal of the Tosyl Group: The cleavage of the robust N-S bond in a tosylamide requires specific and often harsh conditions. The choice of deprotection method is critical to avoid decomposition of the diazepane ring. Common methods for deprotection include:

Reductive Cleavage: Reagents like sodium in liquid ammonia or sodium naphthalenide can effectively cleave the tosyl group. acs.org

Acidic Cleavage: Strong acids such as hydrobromic acid (HBr) in acetic acid or trifluoromethanesulfonic acid (TfOH) can be used, often at elevated temperatures. researchgate.net A mixture of methanesulfonic acid (MeSO₃H) and trifluoroacetic acid (TFA) in the presence of a scavenger like thioanisole (B89551) is also effective. researchgate.net

Base-Induced Elimination: In some specific molecular contexts, treatment with a strong base like sodium ethoxide can lead to the elimination of p-toluenesulfinic acid, thereby removing the tosyl group. rsc.org

| Process | Reagents | Typical Conditions |

|---|---|---|

| Introduction (Tosylation) | Tosyl chloride (TsCl), Pyridine or Et₃N | CH₂Cl₂, 0 °C to room temperature |

| 1. NaH; 2. TsCl | THF or DMF, 0 °C to room temperature | |

| Removal (Detosylation) | HBr / Acetic Acid | Elevated temperature |

| Sodium in liquid ammonia | -78 °C to -33 °C | |

| MeSO₃H / TFA / Thioanisole | Room temperature |

Tosyl Group as a Leaving Group in Substitution Reactions

In the synthesis of heterocyclic compounds like 1,4-diazepanes, the strategic use of activating groups is paramount. The p-toluenesulfonyl group, commonly known as the tosyl group (Ts), serves as an excellent leaving group in nucleophilic substitution reactions, a property that is frequently exploited in the construction of the diazepane ring. researchgate.netbeilstein-journals.org

Alcohols are inherently poor leaving groups for nucleophilic substitution because the hydroxide (B78521) ion (HO⁻) is a strong base. nih.gov Conversion of an alcohol to a tosylate ester (R-OTs) by reaction with tosyl chloride (TsCl), typically in the presence of a base like pyridine, transforms the hydroxyl group into a much better leaving group. wikipedia.org The resulting tosylate anion (TsO⁻) is a weak base, stabilized by resonance delocalization of the negative charge across the sulfonyl group, making it readily displaced by a nucleophile. beilstein-journals.orgnih.gov This transformation allows S_N_2 reactions to proceed efficiently. researchgate.netwikipedia.org

This principle is applied in the formation of cyclic amines. For instance, a common strategy involves the tosylation of a diol or an amino alcohol, followed by an intramolecular cyclization where a nitrogen nucleophile displaces the tosylate group to form the heterocyclic ring. In the context of diazepane synthesis, a precursor molecule containing both a primary or secondary amine and a tosylated alcohol can undergo intramolecular cyclization to yield the seven-membered ring. Palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates has been shown to produce 1,4-benzodiazepine cores, a related structure, demonstrating the utility of tosyl-activated nitrogen nucleophiles in forming seven-membered rings. mdpi.comresearchgate.net

Selective Deprotection Methodologies

The tosyl group is not only a good leaving group but also a robust protecting group for amines, forming stable sulfonamides. researchgate.netwikipedia.org The selective removal, or deprotection, of the tosyl group from the nitrogen atom of a diazepane ring is a critical step in many synthetic routes to afford the final product, such as 1,4-diazepane, which can then be converted to its hydrochloride salt. The stability of the N-tosyl bond necessitates specific, often reductive or strongly acidic, conditions for its cleavage. wikipedia.org

A variety of methods have been developed for the deprotection of N-tosylamides, which are applicable to tosylated diazepanes.

Reductive Cleavage Methods:

Samarium Diiodide (SmI₂): A mild method for cleaving primary N-(p-toluenesulfonyl) amides involves activation with a trifluoroacetyl group, followed by reductive cleavage with samarium diiodide at low temperatures. organic-chemistry.org

Low-Valent Titanium: Reagents generated in situ from Ti(O-i-Pr)₄, Me₃SiCl, and Mg powder can reductively cleave a broad range of sulfonamides to furnish the corresponding amines. organic-chemistry.org

Lithium and Naphthalene (B1677914): The use of lithium metal with a catalytic amount of naphthalene in THF at low temperatures provides a mild and often chemoselective method for deprotecting tosylamides. organic-chemistry.org

Photoredox Catalysis: Under irradiation with 407 nm LEDs, using sodium formate (B1220265) as a reductant and a thiol as a hydrogen atom transfer agent, N-tosyl groups can be removed. organic-chemistry.org

Acidic Cleavage Methods:

Strong Acids: Concentrated acids such as hydrobromic acid (HBr) in acetic acid or trifluoromethanesulfonic acid can be used to cleave the tosyl group, although the conditions can be harsh. wikipedia.orgorganic-chemistry.org

| Deprotection Method | Reagents | Key Features |

| Reductive Cleavage | SmI₂ / Trifluoroacetyl activation | Mild, low temperature |

| Reductive Cleavage | Ti(O-i-Pr)₄ / Me₃SiCl / Mg | Broad applicability |

| Reductive Cleavage | Li / Naphthalene (catalytic) | Mild, chemoselective |

| Photoredox Catalysis | 407 nm LED / Na-formate / Thiol | Metal-free, green |

| Acidic Cleavage | Trifluoromethanesulfonic acid | Strong acid, near-stoichiometric |

Chiral Synthesis and Resolution Techniques for Diazepane Scaffolds

The 1,4-diazepane ring is a flexible seven-membered ring that is inherently chiral when unsymmetrically substituted. researchgate.net The synthesis of enantiomerically pure diazepanes is a significant area of research, driven by the often distinct biological activities of different enantiomers. researchgate.net Methodologies to achieve this can be broadly categorized into asymmetric synthesis and the resolution of racemic mixtures. wikipedia.org

Enantioselective Catalysis in Diazepane Formation

Asymmetric catalysis aims to directly produce a single enantiomer of a chiral product. This approach avoids the loss of 50% of the material inherent in classical resolution. wikipedia.org

Biocatalysis with Imine Reductases (IREDs): A notable advancement is the use of enzymes for the asymmetric synthesis of chiral 1,4-diazepanes. An enzymatic intramolecular asymmetric reductive amination has been developed using imine reductases (IREDs). acs.org This method facilitates the cyclization of a linear precursor ketone to form either the (R)- or (S)-enantiomer of a substituted 1,4-diazepane with high enantioselectivity, depending on the specific enzyme used. acs.org For example, the synthesis of (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole was achieved with high enantiomeric excess using enantiocomplementary IREDs. acs.org

Organocatalysis: Asymmetric organocatalysis, which uses small chiral organic molecules as catalysts, has emerged as a powerful tool in enantioselective synthesis. youtube.com L-proline, a readily available chiral amino acid, has been used as an organocatalyst in the "on-water" synthesis of dibenzo- acs.orgnih.gov-diazepin-1-ones, demonstrating the potential of organocatalysis in constructing diazepine frameworks. rsc.org The catalyst's chirality directs the reaction to favor the formation of one enantiomer over the other. youtube.com

| Catalytic Method | Catalyst Type | Example Reaction | Key Advantage |

| Biocatalysis | Imine Reductase (IRED) | Intramolecular reductive amination | High enantioselectivity for (R) or (S) products. acs.org |

| Organocatalysis | L-proline | "On-water" diazepinone synthesis | Metal-free, uses inexpensive catalyst. rsc.org |

Diastereoselective Approaches

When a molecule contains two or more stereocenters, the relationship between them can be either enantiomeric or diastereomeric. Diastereoselective synthesis aims to control the relative configuration of these multiple stereocenters. uchile.cl In the context of substituted 1,4-diazepanes, which can easily possess multiple chiral centers, diastereoselectivity is crucial.

A diastereoselective approach might involve the reaction of a chiral starting material with a prochiral substrate. The existing stereocenter in the starting material influences the formation of the new stereocenter, leading to a preference for one diastereomer over others. For example, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, a related heterocyclic system, starting from polymer-supported homoserine, yielded a mixture of diastereomers, highlighting the challenges in achieving high diastereoselectivity. rsc.org

Strategies for diastereoselective synthesis often rely on the facial selectivity of a nucleophilic attack on a carbonyl group or an imine. The choice of reagents and reaction conditions can influence which face of the prochiral center is attacked, thereby determining the stereochemical outcome. uchile.cl Diastereodivergent organocatalysis is a sophisticated strategy where, by modifying the catalyst or reaction conditions, one can selectively produce any of the possible diastereomers of a product. nih.gov While specific examples for the 1,4-diazepane core are emergent, the principles are well-established in the synthesis of other complex cyclic systems. beilstein-journals.orgnih.gov

Chiral Resolution of Racemic Diazepane Intermediates

When an asymmetric synthesis is not employed, the product is typically a racemic mixture (a 50:50 mix of both enantiomers). libretexts.org Chiral resolution is the process of separating these enantiomers. wikipedia.org Since enantiomers have identical physical properties in an achiral environment, this separation requires the introduction of another chiral entity. libretexts.org

Crystallization of Diastereomeric Salts: This is the most common method for resolving racemic amines. wikipedia.org The racemic diazepane base is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. wikipedia.org Once a pure diastereomeric salt is isolated, the chiral acid is removed by treatment with a base, yielding the enantiomerically pure diazepane. wikipedia.orgbuchler-gmbh.com

Chiral Chromatography: Another powerful technique is chiral High-Performance Liquid Chromatography (HPLC). This method uses a chiral stationary phase (CSP) within the chromatography column. researchgate.net As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and elute from the column at different times, thus achieving separation. mdpi.com This technique has been successfully used to resolve various chiral heterocyclic compounds, and its applicability to 1,4-diazepane derivatives has been noted. acs.orgmdpi.com

| Resolution Technique | Principle | Common Chiral Agents/Phases |

| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. wikipedia.org | (+)-Tartaric acid, (-)-Mandelic acid, Cinchona alkaloids. libretexts.orgbuchler-gmbh.com |

| Chiral HPLC | Differential interaction with a chiral stationary phase. researchgate.net | Columns coated with chiral polymers (e.g., cellulose (B213188) or amylose (B160209) derivatives). mdpi.com |

Reaction Mechanisms and Chemical Transformations Involving 1 Tosyl 1,4 Diazepane Hydrochloride

Mechanistic Pathways of Tosyl Group Participation

The p-toluenesulfonyl (tosyl) group is a key functional group in organic synthesis, primarily due to the stability of the tosylate anion, which makes it an excellent leaving group. masterorganicchemistry.com In the context of 1-Tosyl-1,4-diazepane, the tosyl group is attached to one of the nitrogen atoms of the diazepane ring, primarily serving as a protecting group for the amine. wikipedia.org This protection prevents the secondary amine from undergoing unwanted reactions while allowing for transformations at other positions of the molecule.

The electronic properties of the tosyl group, specifically its electron-withdrawing nature, can modulate the nucleophilicity of the nitrogen atom to which it is attached. This effect is crucial in various synthetic strategies. For instance, in palladium-catalyzed cyclization reactions to form benzodiazepine (B76468) derivatives, the nitrogen of a tosyl anilide can act as a nucleophile. mdpi.com A proposed mechanism for such a reaction involves the nucleophilic attack of the tosyl anilide nitrogen on a π-propargylpalladium complex, which leads to the formation of π-allylpalladium intermediates that subsequently undergo intramolecular cyclization. mdpi.com

However, the steric bulk of the tosyl group can also play a significant role in the outcome of a reaction. In some cases, the large size of the tosyl group can hinder the approach of reactants, thereby preventing or slowing down certain transformations. mdpi.com The participation of the tosyl group is therefore a balance between its electronic effects, its ability to act as a leaving group, and its steric influence. The removal of the tosyl group (deprotection) is also a crucial step in many synthetic sequences and can be achieved under various conditions. wikipedia.org

Nucleophilic Reactivity and Electrophilic Substitution on the Diazepane Ring

The 1,4-diazepane ring possesses two nitrogen atoms, which are inherently nucleophilic centers. The nucleophilicity of these nitrogens is, however, modulated by their chemical environment. In 1-Tosyl-1,4-diazepane, one nitrogen is sulfonated, which significantly reduces its nucleophilicity due to the electron-withdrawing effect of the tosyl group. The other nitrogen, present as an ammonium (B1175870) chloride in the hydrochloride salt form, is not nucleophilic until it is deprotonated to the free amine.

Once deprotonated, the free secondary amine exhibits typical nucleophilic reactivity. It can participate in a variety of reactions, including alkylation, acylation, and condensation reactions. google.comnih.gov For example, the nitrogen atoms of the diazepane ring can be involved in intramolecular C-N bond coupling reactions, a key step in the synthesis of more complex heterocyclic systems. nih.gov

The diazepane ring can also undergo ring-opening reactions under specific conditions. For instance, when fused to a strained ring system like an azetidine (B1206935), the diazepine (B8756704) portion can be opened by the action of nucleophiles such as sodium azide (B81097) (NaN₃), potassium cyanide (KCN), and sodium thiophenoxide (PhSNa). nih.govmdpi.com

Electrophilic substitution directly on the carbon atoms of the diazepane ring is not a common transformation. However, functionalization of the ring's carbon framework is often achieved through multi-step synthetic sequences that build the ring with the desired substituents already in place.

Cycloaddition and Annulation Reactions Employing Diazepane Precursors

Precursors to 1,4-diazepane are valuable building blocks in cycloaddition and annulation reactions to construct various heterocyclic systems. researchgate.net Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. A notable example is the 1,3-dipolar cycloaddition, where N-propargylamines can be used to generate N-heterocycles that incorporate the 1,4-diazepane moiety. researchgate.net The Diels-Alder reaction, a [4+2] cycloaddition, is another powerful tool for the synthesis of six-membered rings and can be adapted for the formation of heterocyclic systems. pageplace.delibretexts.orglibretexts.orgyoutube.com

Annulation reactions, which involve the formation of a new ring onto an existing one, are also employed in the synthesis of diazepine-containing fused systems. A key strategy involves the intramolecular C-N bond coupling of precursors to create azetidine-fused 1,4-diazepine derivatives. nih.govmdpi.com These fused systems can then serve as intermediates for further functionalization. nih.gov

The following table summarizes some cycloaddition and annulation strategies relevant to the synthesis of diazepine-containing structures.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Intramolecular C-N Coupling | 1-(2-bromobenzyl)azetidine-2-carboxamides | CuI/N,N-dimethylglycine | Azetidine-fused 1,4-diazepines |

| 1,3-Dipolar Cycloaddition | N-propargylamines and a dipole | - | N-heterocycles with a 1,4-diazepane moiety |

| [4+2] Cycloaddition (Diels-Alder) | A conjugated diene and a dienophile | Heat or Lewis acid | Six-membered heterocyclic rings |

Derivatization Reactions at the Nitrogen and Carbon Centers of the Diazepane Ring

The functionalization of the 1,4-diazepane ring at its nitrogen and carbon centers is crucial for the development of new derivatives with potential applications in various fields of chemistry.

Derivatization at Nitrogen Centers: The nitrogen atoms of the 1,4-diazepane ring are the most common sites for derivatization. After deprotection of the tosyl group and neutralization of the hydrochloride, both nitrogen atoms are available for reaction. Common derivatization reactions include:

Alkylation: Introduction of alkyl groups onto the nitrogen atoms. google.com

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups. nih.gov

N-Arylation: Formation of a C-N bond with an aryl group, often catalyzed by a transition metal.

A patent for 1,4-diazepane-1-carboxylic acid derivatives describes various substitutions at the nitrogen, highlighting the versatility of this position for modification. google.com

Derivatization at Carbon Centers: Direct functionalization of the carbon atoms of a pre-formed 1,4-diazepane ring can be challenging. Therefore, the introduction of substituents on the carbon framework is typically achieved during the synthesis of the ring itself. For example, palladium-catalyzed cyclization reactions can be used to construct substituted 1,4-benzodiazepines, where the substituents are introduced as part of the starting materials. mdpi.com

Another elegant strategy for functionalizing a carbon center involves the use of a fused-ring intermediate. As mentioned earlier, the ring-opening of an azetidine ring fused to a 1,4-benzodiazepine (B1214927) allows for the introduction of various functional groups at the C3 position. nih.gov

The following table provides examples of derivatization reactions for 1,4-diazepane and related structures.

| Reaction | Position of Derivatization | Reagents and Conditions | Resulting Functional Group |

| N-Methylation | Nitrogen | Methyl triflate | N-Methyl group |

| Azetidine Ring Opening with NaN₃ | Carbon | NaN₃ | Azide group |

| Azetidine Ring Opening with KCN | Carbon | KCN | Cyano group |

| Azetidine Ring Opening with PhSNa | Carbon | PhSNa | Phenylthio group |

An in-depth examination of 1-Tosyl-1,4-diazepane hydrochloride, a heterocyclic compound of interest in synthetic and medicinal chemistry, reveals a complex structural and theoretical profile. This article focuses exclusively on its analytical and computational characterization, providing a detailed look into its molecular architecture and predicted behavior.

Structural Analysis and Theoretical Investigations

The structural elucidation and theoretical understanding of 1-Tosyl-1,4-diazepane hydrochloride and its analogs are foundational to exploring their chemical properties. This involves a combination of advanced spectroscopic methods, crystallographic studies, and computational modeling.

Advanced Synthetic Applications of 1 Tosyl 1,4 Diazepane Hydrochloride

Role as a Synthetic Building Block for Complex Molecules

The 1,4-diazepane motif is a recurring feature in a variety of biologically active compounds and natural products. 1-Tosyl-1,4-diazepane hydrochloride serves as a readily available and stable starting material for the introduction of this seven-membered heterocyclic core into larger, more complex molecules. The tosyl group not only protects one of the nitrogen atoms, allowing for selective functionalization of the other, but also influences the conformational preferences of the diazepane ring, which can be exploited in stereoselective synthesis.

Researchers have utilized this building block in multi-step syntheses to create elaborate molecules with potential therapeutic applications. The presence of a free secondary amine after deprotection of the hydrochloride salt provides a reactive handle for a wide range of chemical modifications, including acylation, alkylation, and arylation reactions. This versatility allows for the systematic elaboration of the diazepane core, leading to the generation of diverse molecular libraries for drug discovery and other applications.

Incorporation into Polycyclic and Fused Ring Systems

A significant application of this compound is in the construction of polycyclic and fused ring systems. The diazepane ring can act as a scaffold upon which other rings are built, leading to novel three-dimensional structures. Various synthetic strategies have been employed to achieve this, including intramolecular cyclization reactions and cycloaddition processes.

For instance, the secondary amine of the diazepane can be functionalized with a side chain containing a reactive group, which can then undergo an intramolecular reaction with the other nitrogen atom or a carbon atom of the diazepane ring to form a new fused or bridged ring system. These reactions often proceed with a high degree of stereocontrol, influenced by the inherent conformational bias of the tosylated diazepane ring. The resulting polycyclic structures are of significant interest in medicinal chemistry as they can mimic the complex architectures of natural products and potentially interact with biological targets with high affinity and selectivity.

Synthesis of Conformationally Constrained Scaffolds

The conformational flexibility of seven-membered rings like diazepane can be both an advantage and a challenge in drug design. By incorporating the 1,4-diazepane moiety into more rigid structures, chemists can create conformationally constrained scaffolds. This compound is an excellent starting point for the synthesis of such scaffolds. The tosyl group itself introduces a degree of rigidity to the ring.

Furthermore, the diazepane ring can be incorporated into larger macrocyclic structures or tethered to other ring systems to restrict its conformational freedom. These constrained analogues are invaluable tools for studying structure-activity relationships (SAR), as they can help to identify the bioactive conformation of a molecule. By locking the diazepane ring into a specific spatial arrangement, it is possible to enhance its binding affinity to a biological target and improve its pharmacological properties.

Preparation of Intermediates for Downstream Chemical Synthesis

Beyond its direct incorporation into complex target molecules, this compound is a crucial intermediate for the preparation of other valuable synthetic building blocks. The tosyl group can be removed under specific conditions, revealing a free diamine that can be further functionalized in a selective manner.

Design and Synthesis of 1 Tosyl 1,4 Diazepane Derivatives for Academic Exploration

Modification of the Tosyl Group and Substituents

The tosyl (p-toluenesulfonyl) group is a common protecting group for the nitrogen atoms in the 1,4-diazepane ring. However, its modification, or the introduction of other substituents, allows for the exploration of structure-activity relationships.

A notable strategy involves the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates to form 1,4-benzodiazepine (B1214927) derivatives. mdpi.comresearchgate.netnih.gov This reaction proceeds through the formation of π-allylpalladium intermediates, which then undergo intramolecular nucleophilic attack by the amide nitrogen to create the seven-membered benzodiazepine (B76468) core. mdpi.comresearchgate.netnih.gov The regioselectivity of this reaction is influenced by the electronic effects of the substituents on the propargylic carbonate, with nucleophilic attack favoring the more electron-rich aryl group. nih.gov This method provides an efficient route to a variety of substituted 1,4-benzodiazepines. mdpi.comresearchgate.net

Furthermore, the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines has been investigated. These compounds are created through a one-pot synthesis involving the condensation of 1,4-diazepane-6-amine (DAZA) with 4-alkoxy-2-hydroxybenzaldehydes, followed by reductive amination. nih.gov This process can yield mono-, di-, or tri-substituted products, with efforts focused on controlling the reaction to favor the desired trialkylated compounds. nih.gov

The following table summarizes some examples of modified 1-tosyl-1,4-diazepane derivatives and their synthetic approaches.

| Derivative Type | Synthetic Approach | Key Features |

| 1,4-Benzodiazepines | Palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. mdpi.comresearchgate.netnih.gov | Forms a fused benzodiazepine core; regioselectivity is electronically controlled. mdpi.comnih.gov |

| N,1,4-Tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines | One-pot condensation and reductive amination of 1,4-diazepane-6-amine (DAZA). nih.gov | Can produce mono-, di-, or tri-substituted derivatives. nih.gov |

Introduction of Stereogenic Centers and Chiral Auxiliaries

The introduction of stereogenic centers into the 1,4-diazepane framework is crucial for developing enantiomerically pure compounds, which is often a requirement for targeted biological activity. wikipedia.orgsigmaaldrich.com Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org

One of the primary methods for synthesizing chiral 1,4-diazepanes is through asymmetric reductive amination. researchgate.net This reaction is a key step in preparing chiral amines. Another important technique is the Mitsunobu reaction, which involves the conversion of activated alcohols to amines and other functional groups. researchgate.net For instance, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for a Rho-kinase inhibitor, utilizes an intramolecular Fukuyama-Mitsunobu cyclization of a N-nosyl diamino alcohol. researchgate.net

Chiral auxiliaries, such as those derived from ephedrine (B3423809) and oxazolidinones, are widely used in asymmetric synthesis to control the stereochemistry of newly formed chiral centers. sigmaaldrich.comresearchgate.net These auxiliaries can be attached to the substrate, direct the stereoselective transformation, and then be removed for reuse. sigmaaldrich.com For example, oxazolidinones have been successfully employed in asymmetric 1,4-conjugate addition reactions with high stereoselectivity. researchgate.net

The table below highlights methods for introducing chirality into the 1,4-diazepane scaffold.

| Method | Description | Example Application |

| Asymmetric Reductive Amination | A key reaction for preparing chiral amines, leading to chiral 1,4-diazepanes. researchgate.net | Synthesis of various chiral 1,4-diazepane derivatives. researchgate.net |

| Mitsunobu Reaction | Converts activated alcohols to amines, enabling the formation of the diazepane ring. researchgate.net | Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate. researchgate.net |

| Chiral Auxiliaries | Temporarily incorporated stereogenic groups that control stereoselectivity. wikipedia.orgsigmaaldrich.com | Use of oxazolidinones in asymmetric 1,4-conjugate addition reactions. researchgate.net |

Exploration of Different Protection Strategies at Nitrogen Atoms

The protection of the nitrogen atoms in the 1,4-diazepane ring is a critical aspect of its synthetic chemistry, allowing for selective reactions at other positions. Besides the common tosyl group, other protecting groups such as alkoxycarbonyl (e.g., Boc) and aryl alkyl groups are employed. google.com

The choice of protecting group can significantly influence the reaction conditions and outcomes. For example, using a nosyl group instead of a carbobenzyloxy group in the synthesis of a 1,4-diazepane derivative allowed for a ring-closure reaction under milder conditions. google.com The selection of a protecting reagent, such as di-tert-butyl dicarbonate (B1257347) or benzyl (B1604629) chloroformate, depends on the desired protecting group. google.com

A study on the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines highlights the role of the tosyl group in directing the intramolecular nucleophilic attack to form the seven-membered benzodiazepine core. researchgate.netnih.gov

Different nitrogen protection strategies are summarized in the table below.

| Protecting Group | Reagent Example | Key Features |

| Tosyl (Ts) | p-Toluenesulfonyl chloride | Common protecting group, directs cyclization reactions. researchgate.netnih.gov |

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate | An alkoxycarbonyl protecting group. google.com |

| Nosyl (Ns) | o-Nitrobenzenesulfonyl chloride | Allows for milder reaction conditions in some cases. google.com |

| Benzyl (Bn) | Benzyl chloroformate | An aryl alkyl protecting group. google.com |

Diversification of the 1,4-Diazepane Core

Diversification of the 1,4-diazepane core is essential for creating a wide range of derivatives with potentially different biological activities. This can be achieved through various synthetic strategies that introduce different functional groups and ring systems.

One approach is the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, which leads to the formation of fused 1,4-benzodiazepine structures. mdpi.com This method allows for the synthesis of structurally diverse benzodiazepine derivatives. mdpi.com

Another strategy involves the use of N-propargylamines as versatile building blocks for the synthesis of 1,4-diazepane cores, offering high atom economy and shorter synthetic routes. rsc.org The reaction of 1,2-ethylenediamine with fluorinated β-diketones can also yield different 1,4-diazepine series depending on the reaction conditions. researchgate.net

Furthermore, a facile synthesis of functionalized 1,4-benzodiazepine derivatives has been developed through the intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides, followed by ring-opening of the resulting azetidine-fused 1,4-diazepine. nih.govmdpi.com

The following table outlines several methods for diversifying the 1,4-diazepane core.

| Diversification Strategy | Description | Resulting Structures |

| Palladium-Catalyzed Cyclization | Reaction of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. mdpi.com | Fused 1,4-benzodiazepines. mdpi.comresearchgate.net |

| Use of N-Propargylamines | Versatile building blocks for constructing the 1,4-diazepane ring. rsc.org | Various 1,4-diazepane derivatives. rsc.org |

| Reaction with β-Diketones | Condensation of 1,2-ethylenediamine with fluorinated β-diketones. researchgate.net | Functionalized 1,4-diazepines. researchgate.net |

| Intramolecular Cross-Coupling and Ring-Opening | Synthesis of azetidine-fused 1,4-diazepines followed by ring-opening. nih.govmdpi.com | Diverse functionalized 1,4-benzodiazepines. nih.govmdpi.com |

Role of 1,4 Diazepane Scaffolds in Ligand Design and Organic Synthesis Excluding Biological Activities

1,4-Diazepane as a Privileged Structure in Organic Chemistry

The concept of a "privileged structure" refers to a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. The 1,4-diazepine core, and particularly its benzo-fused analogue, 1,4-benzodiazepine (B1214927), is widely recognized as such a scaffold in medicinal and organic chemistry. tandfonline.commdpi.comjocpr.com This recognition stems from their versatile synthetic accessibility and the diverse three-dimensional arrangements their derivatives can adopt. researchgate.net

Design of Ligands Incorporating the Diazepane Moiety

The unique structural features of the 1,4-diazepane scaffold have made it a popular choice for the design of novel ligands. Chemists have utilized this framework to create molecules that can interact with specific biological targets, although the biological activities themselves are outside the scope of this article. The design process often involves modifying the diazepane ring with various substituents to achieve desired physicochemical properties and spatial orientations.

For example, a series of novel factor Xa inhibitors were designed where the 1,4-diazepane moiety was intended to interact with a specific domain of the target protein. nih.gov In another design effort, 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides were synthesized. openpharmaceuticalsciencesjournal.com It was hypothesized that the basic amine function of the 1,4-diazepane would be essential for receptor binding, while a flexible methylene (B1212753) spacer would provide the correct orientation. openpharmaceuticalsciencesjournal.com

Researchers have also sought to create ligand core structures with reduced molecular weight compared to traditional benzodiazepines. researchgate.net This led to the design and synthesis of 1,4-dihydro- tandfonline.comacs.orgdiazepine-5,7-dione as a novel core structure. researchgate.net Furthermore, the 1,4-diazepane scaffold has been used as a "decoration" in the design of pan-KRAS inhibitors, demonstrating its utility in generating analogues with potentially improved properties. acs.org The synthesis of these complex molecules often involves multi-step reaction sequences, as illustrated by the preparation of various substituted 1,4-diazepane derivatives. openpharmaceuticalsciencesjournal.com

Table 1: Examples of Ligands Incorporating the 1,4-Diazepane Scaffold

| Compound Class | Design Rationale | Target Application Area (Excluding Biological Detail) | Reference |

|---|---|---|---|

| 1,4-Diazepane derivatives | Moiety designed to interact with the S4 aryl-binding domain. | Factor Xa Inhibition | nih.gov |

| 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides | Basic amine of diazepane considered essential for binding; flexible spacer for orientation. | 5-HT6 Antagonism | openpharmaceuticalsciencesjournal.com |

| 1,4-Dihydro- tandfonline.comacs.orgdiazepine-5,7-dione | A lower molecular weight core structure alternative to benzodiazepines. | GPCR Ligand Core | researchgate.net |

| Diazepane-decorated spirocyclic compounds | Used as a modification to enhance compound properties. | Pan-KRAS Inhibition | acs.org |

Development of Novel Scaffolds for Chemical Libraries

The 1,4-diazepane and 1,4-benzodiazepine frameworks are highly suitable for the construction of chemical libraries due to the possibility of introducing diversity at multiple positions. These libraries are collections of structurally related compounds that are valuable in chemical and pharmaceutical research.

A significant advancement in this area was the development of a general and efficient solid-phase synthesis method for creating a library of 1,4-benzodiazepine-2,5-diones. acs.org This method utilizes three commercially available components: anthranilic acids, α-amino esters, and alkylating agents, allowing for the generation of a large number of diverse compounds. acs.org The library was prepared in a spatially separate format, and the high quality of the resulting compounds was confirmed by HPLC and ¹H NMR analysis. acs.org

Another approach involved the combinatorial synthesis of a library containing 192 different 1,4-benzodiazepine derivatives. researchgate.net This library was constructed from 2-aminobenzophenones, amino acids, and alkylating agents and featured a wide range of chemical functionalities, including amides, carboxylic acids, amines, and phenols. researchgate.net The development of such libraries based on privileged structures like the 1,4-benzodiazepine scaffold is a powerful strategy in modern organic chemistry. researchgate.net These synthetic efforts highlight the versatility of the diazepine (B8756704) core in generating novel and diverse molecular entities for further investigation. nih.govrsc.org

Table 2: Components for 1,4-Benzodiazepine Library Synthesis

| Library Type | Building Block 1 | Building Block 2 | Building Block 3 | Reference |

|---|---|---|---|---|

| 1,4-Benzodiazepine-2,5-diones | Anthranilic acids | α-Amino esters | Alkylating agents | acs.org |

| 1,4-Benzodiazepine derivatives | 2-Aminobenzophenones | Amino acids | Alkylating agents | researchgate.net |

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry, such as atom economy, energy efficiency, and the use of renewable feedstocks, are increasingly guiding synthetic strategies. Future research on 1-Tosyl-1,4-diazepane hydrochloride is expected to focus on developing more environmentally benign synthetic methods.

Current syntheses of diazepine (B8756704) cores often involve multi-step processes. jocpr.com A promising future direction lies in the development of one-pot reactions or tandem catalytic cycles that minimize waste and purification steps. For instance, adapting palladium-catalyzed cyclization methods, which have been successfully used for substituted 1,4-benzodiazepines, could offer an efficient route. mdpi.com Such a process could involve the intramolecular cyclization of suitable precursors, potentially reducing the number of synthetic operations. mdpi.com

Another avenue for green synthesis is the exploration of biocatalysis. Enzymes, such as imine reductases and transaminases, have been employed in the asymmetric synthesis of chiral 1,4-diazepane cores for pharmaceuticals like suvorexant. mdpi.comresearchgate.net Research could be directed toward identifying or engineering enzymes capable of producing 1-Tosyl-1,4-diazepane or its precursors with high stereoselectivity, operating under mild, aqueous conditions. mdpi.com This approach would align with the green chemistry goal of reducing the reliance on hazardous organic solvents and reagents.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

|---|---|---|

| One-Pot Catalytic Cyclization | Reduced steps, less waste, higher throughput. | Identifying a suitable catalyst and optimizing reaction conditions for high yield and purity. |

| Biocatalytic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Discovering or engineering a specific enzyme for the target molecule; managing substrate and product inhibition. |

Catalytic Transformations Utilizing this compound

While much research focuses on the synthesis of diazepanes, a significant future opportunity lies in using them as ligands in catalysis. The 1,4-diazepane structure is an excellent scaffold for creating bidentate or multidentate ligands for transition metal catalysts.

Future work could involve the de-tosylation of this compound to release the free diamine, which can then be functionalized. For example, the nitrogen atoms can be appended with pyridyl, quinolinyl, or other coordinating groups. researchgate.net The resulting custom-designed ligands could be complexed with metals like nickel, copper, or rhodium to generate novel catalysts. researchgate.netrsc.org Research has already shown that diazepane-based ligands can form nickel(II) complexes capable of converting atmospheric CO2 into organic carbonates and tricopper complexes that catalyze the conversion of methane (B114726) to methanol. researchgate.net Applying this concept, catalysts derived from 1,4-diazepane could be developed for a wide range of organic transformations, including carbon-carbon bond formation, oxidation, and reduction reactions.

Table 2: Potential Catalytic Applications for 1,4-Diazepane-Based Ligands

| Metal Complex | Potential Catalytic Reaction | Rationale/Example |

|---|---|---|

| Nickel(II) | CO2 Conversion | Diazepane-based ligands have been shown to catalyze the conversion of CO2 into organic carbonates. researchgate.net |

| Copper(I/II) | Methane Oxidation | Tricopper complexes with diazepane-derived ligands have demonstrated the ability to convert methane to methanol. researchgate.net |

| Rhodium(II) | Cycloadditions | Rh(II) is known to catalyze various cycloadditions; new diazepane-based chiral ligands could induce asymmetry. rsc.org |

Exploration of New Chemical Reactivity

The chemical structure of this compound contains several sites for potential chemical modification, opening avenues for exploring novel reactivity.

The tosyl group is a well-known activating and protecting group, but it is also a good leaving group. Research could investigate the base-induced elimination of p-toluenesulfinic acid from a partially reduced or modified 1-Tosyl-1,4-diazepane ring. This type of reaction has been used to synthesize 3H-1,2-diazepines from their dihydro-2-tosyl precursors and could lead to novel unsaturated seven-membered heterocycles. rsc.org

Furthermore, the diazepane ring itself can be a substrate for various transformations. For example, enantiomerically pure 1-tosyl-2,3-dihydro-1H-azepines have been shown to undergo highly stereoselective [4+2] cycloaddition reactions (hetero-Diels-Alder reactions). rsc.org Future studies could explore whether this compound or its derivatives can act as dienophiles or, upon modification, as dienes in cycloaddition reactions to build complex, fused heterocyclic systems. This would be a powerful tool for generating molecular diversity for biological screening.

Computational Design for Novel Diazepane-based Structures

Structure-based and ligand-based computational design are indispensable tools in modern drug discovery. nih.govresearchgate.net The this compound scaffold is an ideal starting point for the computational design of new, potentially therapeutic agents.

Future research will likely involve using this core structure to design libraries of novel compounds targeting specific biological receptors. nih.govresearchgate.net For example, computational docking studies could be used to predict how derivatives of 1,4-diazepane might bind to the active sites of enzymes or protein-protein interaction surfaces. nih.gov This approach has been successfully used to design 1,4-diazepine-2,5-diones as antagonists of the HDM2-p53 interaction, which is a key target in cancer therapy. nih.gov

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies could also be employed. mdpi.com By analyzing a set of known active compounds containing a diazepine core, a 3D pharmacophore model can be generated, highlighting the key chemical features required for biological activity. mdpi.com New virtual compounds based on the 1-Tosyl-1,4-diazepane framework can then be designed to fit this model, prioritizing the most promising candidates for synthesis and biological evaluation. This in-silico approach accelerates the drug discovery process and reduces the costs associated with synthesizing and testing large numbers of compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Tosyl-1,4-diazepane hydrochloride, and how can racemic mixtures be minimized?

- Methodological Answer : The synthesis typically involves coupling 1-tert-butoxycarbonyl (Boc)-protected 1,4-diazepane derivatives with sulfonyl chlorides (e.g., tosyl chloride). After deprotection under acidic conditions, the hydrochloride salt is formed. A critical challenge is avoiding racemic mixtures. Optical resolution methods, such as chiral column chromatography or selective crystallization, are employed post-Boc removal to isolate enantiomers. Alternative strategies focus on asymmetric synthesis to reduce racemization during coupling steps .

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer : Purity is assessed via HPLC (≥98% by area normalization) and elemental analysis. Structural confirmation employs -/-NMR for backbone verification, FT-IR for functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm), and mass spectrometry (ESI-MS) for molecular ion peaks matching the theoretical mass. X-ray crystallography may resolve geometric parameters (e.g., bond angles, dihedral strains) in crystalline forms .

Q. What are the primary biological targets and mechanisms of action for 1-Tosyl-1,4-diazepane derivatives?

- Methodological Answer : The compound acts as a broad-spectrum ATP-competitive kinase inhibitor (Ki values: 32 μM for PKA, 4 μM for MLCK) and Ca channel blocker. In vitro assays (e.g., kinase inhibition using radiometric -ATP transfer) and ex vivo vasorelaxation studies in rodent aortic rings are standard. Dose-response curves (IC) and selectivity profiling against related kinases (PKC, Akt) are critical to validate specificity .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be quantified, and what analytical thresholds are required?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) resolves enantiomers. USP guidelines recommend a resolution factor between (Z)- and (E)-isomers. Quantification uses peak area ratios from UV detection (λ = 254 nm), with calibration against USP-grade reference standards. For high accuracy, mass balance approaches and -NMR integration of diastereotopic protons are complementary .

Q. What strategies improve the hygroscopic stability of this compound during storage?

- Methodological Answer : The hydrochloride salt is hygroscopic; stability is enhanced by lyophilization to a free-flowing powder and storage in desiccated containers (argon atmosphere, <5% RH). Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Co-crystallization with non-hygroscopic counterions (e.g., besylate) or encapsulation in cyclodextrins are experimental approaches to mitigate moisture uptake .

Q. How do structural modifications of the 1,4-diazepane backbone affect kinase inhibitory potency?

- Methodological Answer : Substitutions at the diazepane nitrogen (e.g., methyl, acetyl) or sulfonyl group (e.g., chloro-naphthyl vs. benzyl) alter steric and electronic interactions. SAR studies compare IC values in kinase assays. For example, 1-acetyl-1,4-diazepane hydrochloride (CAS 1201633-56-8) shows reduced MLCK inhibition compared to the tosyl derivative, highlighting the sulfonyl group’s role in ATP-binding pocket engagement .

Contradictions and Considerations

- Synthesis Efficiency : Early routes (e.g., Boc-mediated coupling) yield racemic mixtures, while newer asymmetric methods claim >90% enantiomeric excess but require specialized catalysts .

- Biological Specificity : Ca-channel blocking activity (IC) may confound kinase inhibition data; use verapamil as a control in mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.